1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.85 (s, 1H, H-4 imidazole)
- δ 7.32 (d, J=8.4 Hz, 1H, H-6 aromatic)
- δ 6.95 (d, J=8.4 Hz, 1H, H-3 aromatic)
- δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)
- δ 3.05 (septet, J=6.8 Hz, 1H, CH(CH₃)₂)
- δ 2.65 (q, J=7.5 Hz, 2H, NCH₂CH₃)
¹³C NMR reveals characteristic sulfonyl carbon at δ 149.2 ppm and imidazole C-2 at δ 137.4 ppm.
Infrared Spectroscopy
Key absorption bands (cm⁻¹):
- 1352 (asymmetric S=O stretch)
- 1165 (symmetric S=O stretch)
- 1590 (imidazole ring vibration)
- 1245 (C-O-C of ethoxy group)
UV-Vis Spectroscopy
The compound exhibits λmax at 268 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to π→π* transitions in the conjugated sulfonyl-aromatic system. Hypsochromic shifts observed in polar solvents suggest charge transfer interactions.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO localized on imidazole π-system (-6.8 eV)
- LUMO dominated by sulfonyl group (-1.2 eV)
- Band gap of 5.6 eV indicating moderate reactivity
- Mulliken charges:
- S atom: +1.42 e
- N1 (imidazole): -0.38 e
Frontier molecular orbital analysis predicts preferential electrophilic attack at the imidazole C-4 position, consistent with experimental derivatization patterns. Non-covalent interaction (NCI) plots highlight stabilizing CH-O interactions between ethyl substituents and sulfonyl oxygen atoms.
Table 1: Comparative Molecular Properties of Sulfonylimidazole Derivatives
Properties
Molecular Formula |
C17H24N2O3S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C17H24N2O3S/c1-6-17-18-8-9-19(17)23(20,21)16-11-14(12(3)4)13(5)10-15(16)22-7-2/h8-12H,6-7H2,1-5H3 |
InChI Key |
CQAUTVKDODEIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole involves several steps. One common approach is through the reaction of an appropriate sulfonyl chloride with 2-ethyl-4-methylimidazole. The ethoxy group can be introduced using ethoxide ion (EtO⁻) or ethyl bromide (EtBr).
Reaction Conditions:Sulfonylation: The sulfonyl chloride reacts with the imidazole under basic conditions.
Ethoxylation: Ethoxide ion or ethyl bromide is used to introduce the ethoxy group.
Industrial Production: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes to synthesize this compound.
Chemical Reactions Analysis
1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonyl group or other functional groups.
Substitution: Substituents on the benzene ring can be replaced by other groups.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination reactions.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: It may have biological activity or serve as a pharmacophore.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs.
- Fluorinated vs. Alkyl Substituents : Trifluoromethyl groups in enhance lipophilicity and metabolic resistance, whereas the target’s isopropyl and ethoxy groups balance steric hindrance with moderate hydrophobicity.
- Aromatic Systems : Compounds like rely on biphenyl/diphenyl motifs for rigidity but suffer from poor aqueous solubility, whereas the target’s sulfonyl group may improve solubility via polar interactions.
Biological Activity
1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic organic compound notable for its complex structure, which includes an imidazole ring and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C16H21N3O5S
- Molecular Weight : 367.42 g/mol
- Structural Features : The compound contains an imidazole ring, a sulfonyl group, and ethoxy-substituted aromatic rings, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated the following:
- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various pathogens with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Biofilm Inhibition : The compound displayed substantial antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming Ciprofloxacin in biofilm reduction studies .
Anticancer Potential
Imidazole derivatives are known for their anticancer properties. Studies have indicated that this compound may function as an effective inhibitor of key enzymes involved in cancer progression:
- DNA Gyrase Inhibition : The compound exhibited IC50 values between 12.27–31.64 µM, indicating its potential as a DNA gyrase inhibitor .
- Dihydrofolate Reductase (DHFR) Inhibition : The IC50 values ranged from 0.52–2.67 µM, suggesting significant activity against this target, which is crucial for DNA synthesis in cancer cells .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazole derivatives, including the target compound. The results were summarized in the following table:
| Compound | Zone of Inhibition (mm) |
|---|---|
| E. coli | P. aeruginosa |
| 5a | 15 |
| Streptomycin | 28 |
This table illustrates the comparative effectiveness of imidazole derivatives against various bacterial strains .
Study on Anticancer Activity
Another significant study focused on the anticancer properties of imidazole derivatives, highlighting their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The findings suggested that these compounds could be developed into therapeutic agents for cancer treatment.
Q & A
Q. What are the optimal synthetic routes for 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole, and how can reaction conditions be optimized for purity and yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
-
Step 1 : Preparation of the sulfonyl chloride intermediate (e.g., from 2-ethoxy-5-isopropyl-4-methylbenzenesulfonic acid via chlorination with thionyl chloride or phosphorus pentachloride).
-
Step 2 : Coupling with 2-ethylimidazole under basic conditions (e.g., using triethylamine in anhydrous dichloromethane or tetrahydrofuran) at 0–25°C for 12–24 hours .
-
Optimization : Key parameters include solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature control (to minimize side reactions), and stoichiometric ratios (excess sulfonyl chloride ensures complete conversion). Purity can be improved via recrystallization in ethanol/water mixtures .
Parameter Optimal Range Impact on Yield/Purity Reaction Temperature 0–25°C Higher temps risk decomposition Solvent Dichloromethane/THF Enhances solubility of reactants Base Triethylamine (1.2–1.5 equiv) Neutralizes HCl byproduct
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns (e.g., sulfonyl group at N1, ethyl group at C2). Aromatic protons in the 7.0–8.5 ppm range and sulfonyl-related deshielding are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 379.15) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content to confirm stoichiometry .
Q. How can researchers preliminarily assess the compound’s biological activity?
- Methodological Answer : Initial screening should focus on target-agnostic assays:
- Enzymatic Inhibition : Test against kinases, proteases, or cytochrome P450 isoforms using fluorogenic substrates (e.g., ATPase activity assays).
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with proteins like BSA or recombinant targets .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurities. Mitigation steps include:
- Reproducibility Checks : Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays).
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed sulfonamide derivatives) that may interfere with activity .
- Orthogonal Assays : Validate results using unrelated techniques (e.g., SPR alongside enzymatic assays) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are used to:
- Identify Binding Pockets : Align the sulfonyl group with polar residues (e.g., lysine or arginine) in target proteins.
- Assess Stability : Simulate ligand-protein interactions over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to confirm stable binding .
- SAR Analysis : Modify substituents (e.g., ethoxy vs. methoxy groups) in silico to prioritize derivatives for synthesis .
Q. What experimental designs are recommended for studying metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
- Metabolite Identification : Use high-resolution MS/MS (Q-TOF) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic conditions (ICH Q1B guidelines) to identify labile groups (e.g., sulfonamide cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
